

## N-Nitroso Quinapril: A Comprehensive Assessment of Carcinogenic Potential

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The presence of nitrosamine impurities in pharmaceutical products has become a significant focus for regulatory agencies and drug developers worldwide. **N-Nitroso Quinapril**, a potential impurity in the angiotensin-converting enzyme (ACE) inhibitor Quinapril, has undergone rigorous evaluation to determine its carcinogenic potential. This technical guide provides a comprehensive overview of the scientific evidence, concluding that **N-Nitroso Quinapril** is non-mutagenic and non-carcinogenic. This conclusion is supported by a weight of evidence from computational modeling, in vitro metabolism studies, and a battery of in vivo genotoxicity assays. The structural characteristics of **N-Nitroso Quinapril**, specifically steric hindrance around the nitrosamine group, are believed to inhibit the metabolic activation necessary to exert carcinogenic effects. This document summarizes the key quantitative data, details the experimental methodologies employed in its assessment, and presents visual representations of the relevant biological pathways and experimental workflows.

#### Introduction

N-Nitroso compounds are a class of chemicals that have long been recognized for their carcinogenic potential in various animal species, leading to their classification as probable human carcinogens.[1][2] Their presence as impurities in some medications has prompted widespread recalls and necessitated the development of robust risk assessment strategies by pharmaceutical manufacturers and regulatory bodies.[3] **N-Nitroso Quinapril** is the N-



nitrosated derivative of Quinapril, an ACE inhibitor widely prescribed for hypertension and heart failure.[4] Its formation can theoretically occur during the synthesis of the active pharmaceutical ingredient (API) or in the final drug product under specific conditions where a secondary amine is exposed to a nitrosating agent.[4]

This guide delves into the comprehensive toxicological assessment of **N-Nitroso Quinapril**, with a particular focus on a pivotal study by Cheung et al. (2024), which provides a thorough evaluation of its genotoxic potential.[5][6]

#### Regulatory Landscape and Acceptable Intake

Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established guidelines for the control of nitrosamine impurities in pharmaceuticals.[7][8][9][10][11][12] A key component of these guidelines is the establishment of an Acceptable Intake (AI) limit, which represents a level of exposure with a negligible cancer risk over a lifetime.

Based on structure-activity relationship (SAR) assessments, **N-Nitroso Quinapril** is classified as a low-potency nitrosamine.[4] The established AI for **N-Nitroso Quinapril** is summarized in the table below.

| Compound            | Regulatory Body | Potency Category                                                          | Acceptable Intake<br>(AI) Limit |
|---------------------|-----------------|---------------------------------------------------------------------------|---------------------------------|
| N-Nitroso Quinapril | FDA             | 5                                                                         | 1500 ng/day[13][14]             |
| N-Nitroso Quinapril | EMA             | Can be controlled according to ICH Q3A/B guidelines (indicating low risk) |                                 |

# Mechanism of Carcinogenicity of N-Nitroso Compounds

The carcinogenic activity of most N-nitroso compounds is dependent on their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][2] This process, known



as α-hydroxylation, leads to the formation of unstable intermediates that can ultimately generate highly reactive electrophilic diazonium ions. These ions can then alkylate DNA, forming DNA adducts that, if not repaired, can lead to mutations and the initiation of cancer.[1]

However, recent studies on N-nitroso derivatives of ACE inhibitors, including **N-Nitroso Quinapril**, suggest that their structural features, such as steric hindrance and the presence of a carboxylic acid moiety, significantly reduce or prevent this metabolic activation pathway.[5][6]

# Carcinogenic Potential Assessment of N-Nitroso Quinapril

A comprehensive evaluation of **N-Nitroso Quinapril** by Cheung et al. (2024) employed a combination of computational, in vitro, and in vivo studies to assess its genotoxic potential. The results consistently demonstrated a lack of mutagenic and carcinogenic activity.[5][6]

#### In Vitro and Computational Assessment

- In Vitro Metabolism Studies: Investigations into the metabolism of structurally similar Nnitroso ACE inhibitors, such as N-nitroso ramipril, have shown that hydroxylation occurs on
  other parts of the molecule rather than the critical α-carbon position next to the nitroso group.
  This suggests that the metabolic pathway leading to the formation of a DNA-reactive
  diazonium ion is not favored.[5][6]
- Quantum Chemical Calculations: Computational models that predict the likelihood of DNA interaction have further supported the low carcinogenic potential of N-Nitroso Quinapril.
   These calculations indicate that the steric bulk around the nitrosamine functional group hinders the necessary enzymatic interactions for metabolic activation.[5][6]

#### In Vivo Genotoxicity Studies

A battery of in vivo genotoxicity assays was conducted in animal models to assess the potential of **N-Nitroso Quinapril** to cause genetic damage in a whole organism. The key studies and their outcomes are summarized below.



| Assay                               | Species | Key Finding                                                    | Conclusion          |
|-------------------------------------|---------|----------------------------------------------------------------|---------------------|
| In Vivo Liver Comet<br>Assay        | Mouse   | No significant increase in DNA strand breaks in liver cells.   | Non-genotoxic[5][6] |
| In Vivo Big Blue®<br>Mutation Assay | Mouse   | No significant increase in mutation frequency in liver tissue. | Non-mutagenic[5][6] |
| In Vivo Duplex<br>Sequencing Assay  | Mouse   | No significant increase in mutation frequency in liver tissue. | Non-mutagenic[5][6] |

These in vivo results provide strong evidence that **N-Nitroso Quinapril** does not induce DNA damage or mutations in a living system, reinforcing the conclusion that it is non-carcinogenic. [5][6]

### **Experimental Protocols**

The following sections provide an overview of the methodologies for the key in vivo experiments, based on established OECD guidelines and general scientific practice.

#### **In Vivo Liver Comet Assay**

The in vivo alkaline comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells. The protocol is based on the principles outlined in OECD Test Guideline 489.

- Animal Dosing: Male mice are administered N-Nitroso Quinapril or a vehicle control, typically via oral gavage, for a predetermined number of days. A positive control known to induce DNA damage is also included.
- Tissue Collection and Cell Isolation: At a specified time after the final dose, the animals are euthanized, and the livers are excised. A single-cell suspension is prepared from a portion of the liver.



- Embedding Cells in Agarose: The isolated liver cells are mixed with low-melting-point agarose and layered onto microscope slides.
- Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the DNA-containing nucleoids.
- Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.
- Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are
  visualized and scored using a fluorescence microscope equipped with appropriate imaging
  software. The extent of DNA damage is quantified by measuring the percentage of DNA in
  the comet tail.

#### In Vivo Big Blue® Transgenic Rodent Mutation Assay

The Big Blue® assay is a transgenic rodent gene mutation assay that allows for the detection of mutations in any tissue. The methodology follows the principles of OECD Test Guideline 488.

- Animal Model: The assay utilizes Big Blue® transgenic mice, which carry multiple copies of a lambda phage shuttle vector containing the lacl reporter gene.
- Dosing Regimen: Animals are treated with N-Nitroso Quinapril or a vehicle control, usually daily for 28 days.
- Tissue Harvesting and DNA Extraction: Following the treatment period and a mutation manifestation time, the animals are euthanized, and the liver is collected. High molecular weight genomic DNA is extracted from the tissue.
- Phage Rescue and Packaging: The shuttle vectors are "rescued" from the genomic DNA
  using an in vitro packaging extract, which excises the lambda phage and packages it into
  infectious phage particles.
- Plating and Mutation Scoring: The phage particles are used to infect E. coli bacteria that are then plated on a substrate that allows for the colorimetric detection of lacl gene mutations.



Phages with a mutated lacI gene produce blue plaques, while those with a wild-type gene produce colorless plaques.

 Mutation Frequency Calculation: The mutation frequency is determined by dividing the number of blue plaques by the total number of plaques.

#### **Duplex Sequencing Assay**

Duplex Sequencing is an error-corrected next-generation sequencing method that allows for the highly accurate detection of rare mutations.

- DNA Extraction and Library Preparation: Genomic DNA is extracted from the liver tissue of treated and control animals. The DNA is then sheared, and sequencing adapters containing unique molecular identifiers (UMIs) are ligated to the fragments.
- PCR Amplification: The adapter-ligated DNA is amplified by PCR. The UMIs allow for the tracking of the progeny of each original DNA strand.
- Sequencing: The amplified library is sequenced using a next-generation sequencing platform.
- Bioinformatic Analysis: The sequencing reads are grouped into families based on their UMIs.
  A consensus sequence is generated for each strand of the original DNA duplex. By
  comparing the consensus sequences of the two complementary strands, sequencing errors
  and PCR artifacts can be eliminated, allowing for the highly accurate identification of true
  mutations.
- Mutation Frequency and Spectrum Analysis: The frequency and types of mutations are determined and compared between the treated and control groups.

# **Visualizations Signaling and Metabolic Pathways**

The following diagrams illustrate the general metabolic activation pathway for carcinogenic nitrosamines and the subsequent DNA damage and repair mechanisms. For **N-Nitroso Quinapril**, a proposed, non-carcinogenic metabolic pathway is also presented, highlighting the likely detoxification routes.





Click to download full resolution via product page

Caption: General metabolic activation and DNA damage pathway for carcinogenic N-nitroso compounds.



Click to download full resolution via product page

Caption: Proposed non-carcinogenic metabolic pathway for N-Nitroso Quinapril.

### **Experimental Workflows**

The following diagrams provide a simplified overview of the experimental workflows for the in vivo genotoxicity assays.





Click to download full resolution via product page

Caption: Workflow for the In Vivo Liver Comet Assay.





Click to download full resolution via product page

Caption: Workflow for the Big Blue® Transgenic Rodent Mutation Assay.

#### Conclusion

The comprehensive assessment of **N-Nitroso Quinapril**, leveraging computational, in vitro, and a suite of in vivo genotoxicity studies, provides a robust body of evidence indicating a lack of carcinogenic potential. The key findings from the in vivo liver comet, Big Blue®, and duplex sequencing assays consistently demonstrate that **N-Nitroso Quinapril** is non-genotoxic and



non-mutagenic.[5][6] The structural characteristics of the molecule, particularly steric hindrance at the  $\alpha$ -carbon positions, are believed to prevent the metabolic activation that is a prerequisite for the carcinogenicity of many other N-nitroso compounds.[5][6]

Based on this scientific evidence, **N-Nitroso Quinapril** is considered a low-potency nitrosamine, and it is recommended that it be controlled according to ICH Q3B guidance for non-mutagenic impurities.[5][6] This technical guide provides drug development professionals and researchers with the critical information needed to understand and contextualize the carcinogenic risk assessment of **N-Nitroso Quinapril**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Regulation of DNA Repair by S-Nitrosylation PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Nitroso Quinapril | Manasa Life Sciences [manasalifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Effects of converting enzyme inhibitors on renal P-450 metabolism of arachidonic acid -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential PubMed



[pubmed.ncbi.nlm.nih.gov]

- 13. Reddit The heart of the internet [reddit.com]
- 14. Ten simple rules for creating reusable pathway models for computational analysis and visualization | PLOS Computational Biology [journals.plos.org]
- 15. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [N-Nitroso Quinapril: A Comprehensive Assessment of Carcinogenic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12310862#carcinogenic-potential-assessment-of-n-nitroso-quinapril]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com